Cyanazine acid
Overview
Description
Cyanazine acid, known chemically as 2-chloro-4-(1-cyano-1-methylethyl-amino)-6-ethylamine-1,3,5-triazine, is a derivative of cyanazine, a triazine herbicide. This compound is primarily used in agricultural settings to control broadleaf weeds and grasses. It is a white or colorless crystalline solid with a molecular formula of C9H13ClN6 and a molecular weight of 240.70 g/mol .
Mechanism of Action
Target of Action
Cyanazine acid, also known as Cyanazine, is a herbicide that belongs to the group of triazines . The primary target of Cyanazine is photosynthesis, specifically on the reducing side of photosystem II . By inhibiting photosynthesis, Cyanazine effectively controls the growth of unwanted vegetation, including various types of weeds, grasses, and woody plants .
Mode of Action
Cyanazine interacts with its targets by inhibiting the photosynthetic process. It binds to the D1 protein in photosystem II, preventing the normal flow of electrons from water to plastoquinone . This disruption of electron flow inhibits the synthesis of ATP and NADPH, two molecules essential for the light-dependent reactions of photosynthesis . As a result, the plant cannot produce the energy it needs to grow and survive, leading to its death .
Biochemical Pathways
The primary biochemical pathway affected by Cyanazine is photosynthesis. By inhibiting photosystem II, Cyanazine disrupts the light-dependent reactions of photosynthesis . This leads to a decrease in the production of ATP and NADPH, which are crucial for the light-independent reactions (Calvin cycle) where carbon dioxide is fixed into glucose . The overall effect is a reduction in the plant’s ability to produce energy and biomass, leading to its death .
Pharmacokinetics
Cyanazine is moderately soluble in water and many organic solvents, and it is relatively volatile . Cyanazine is quickly absorbed in the intestines in animal models . The degradation of the absorbed Cyanazine involves de-alkylation and conjugation with glutathione, resulting in different metabolites .
Result of Action
The molecular effect of Cyanazine’s action is the disruption of the photosynthetic process, leading to energy deprivation in the plant cells . On a cellular level, this results in the cessation of growth and eventually death of the plant cells . The overall effect is the death of the plant, making Cyanazine an effective herbicide for controlling unwanted vegetation .
Action Environment
The efficacy and stability of Cyanazine can be influenced by various environmental factors. It is stable to heat, light, and hydrolysis, and also stable to UV irradiation under practical conditions . Cyanazine can decompose on heating, producing corrosive fumes of hydrogen chloride, nitrogen oxides, and cyanides . Therefore, the environmental conditions can significantly impact the effectiveness and stability of Cyanazine.
Biochemical Analysis
Biochemical Properties
Cyanazine acid interacts with various enzymes and proteins in biochemical reactions. It is not very reactive in neutral and slightly acidic/basic media, and it is hydrolysed by strong acids and bases . It is stable to heat, light, and hydrolysis, and it is also stable to UV irradiation under practical conditions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits photosynthesis, which can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits photosynthesis, which is a crucial process for plant growth and survival . This inhibition occurs through binding interactions with biomolecules, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is stable to heat, light, and hydrolysis, and it is also stable to UV irradiation under practical conditions . This compound can decompose on heating, producing corrosive fumes of hydrogen chloride, nitrogen oxides, and cyanides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanazine acid can be synthesized through the reaction of cyanuric chloride with ethylamine and 2-amino-2-methylpropionitrile. The reaction typically occurs under controlled conditions to ensure the proper formation of the triazine ring .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process involves the careful handling of cyanuric chloride, ethylamine, and 2-amino-2-methylpropionitrile to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyanazine acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions or amines.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted triazine compounds
Scientific Research Applications
Cyanazine acid has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of triazine derivatives.
Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the development of new herbicides and pesticides with improved efficacy and environmental safety
Comparison with Similar Compounds
- Atrazine
- Simazine
- Propazine
- Terbuthylazine
Cyanazine acid’s unique chemical structure and properties make it a valuable compound for various scientific and industrial applications. Its ability to inhibit photosynthesis effectively controls unwanted plant growth, making it a crucial tool in agriculture.
Properties
IUPAC Name |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5O2/c1-4-11-7-12-6(10)13-8(14-7)15-9(2,3)5(16)17/h4H2,1-3H3,(H,16,17)(H2,11,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIJTMNAAMADHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957855 | |
Record name | N-[4-Chloro-6-(ethylimino)-1,6-dihydro-1,3,5-triazin-2-yl]-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36576-43-9 | |
Record name | Cyanazine acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036576439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-Chloro-6-(ethylimino)-1,6-dihydro-1,3,5-triazin-2-yl]-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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